molecular formula C9H14F3N3 B11737311 propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11737311
M. Wt: 221.22 g/mol
InChI Key: OMOOUDJHJWYCAK-UHFFFAOYSA-N
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Description

Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to a propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group and pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
  • Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
  • Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Uniqueness

Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine, a compound featuring a pyrazole moiety with trifluoroethyl substitution, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and applications in various fields.

The compound is characterized by its unique structure that includes a propyl group and a pyrazole ring substituted with a trifluoroethyl group. The molecular formula is C8H12F3N3C_8H_{12}F_3N_3, and it exhibits properties that may influence its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound may exhibit various biological activities, including antimicrobial and antifungal properties. A detailed examination of these activities is essential for understanding its potential therapeutic applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related pyrazole derivatives. For instance, compounds featuring similar structural motifs have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
1E. coli20 µg/mL
2S. aureus10 µg/mL
3B. subtilis15 µg/mL

In a study focusing on pyrazole derivatives, the synthesized compounds were tested against various pathogens using disk diffusion methods and MIC determinations, revealing promising antibacterial effects comparable to standard antibiotics .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to bacterial enzymes or receptors.

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of related compounds with target proteins involved in bacterial resistance mechanisms. These studies suggest that the pyrazole moiety can effectively bind to active sites of enzymes such as DNA gyrase and other critical targets in bacterial cells .

Case Studies

A case study involving the synthesis and evaluation of various pyrazole derivatives highlighted the compound's potential in drug development. The research demonstrated that modifications in the pyrazole structure significantly influenced antimicrobial efficacy and selectivity .

Properties

Molecular Formula

C9H14F3N3

Molecular Weight

221.22 g/mol

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C9H14F3N3/c1-2-4-13-6-8-3-5-15(14-8)7-9(10,11)12/h3,5,13H,2,4,6-7H2,1H3

InChI Key

OMOOUDJHJWYCAK-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NN(C=C1)CC(F)(F)F

Origin of Product

United States

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